molecular formula C12H2Br6O2 B008922 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin CAS No. 110999-44-5

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin

Cat. No.: B008922
CAS No.: 110999-44-5
M. Wt: 657.6 g/mol
InChI Key: JGZILVYVJLWSIH-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) is a brominated analogue of polychlorinated dibenzo-p-dioxins, belonging to a class of persistent organic pollutants known for their high lipophilicity, environmental persistence, and bioaccumulative potential . These compounds are primarily formed as unintentional byproducts in combustion processes and industrial thermal activities involving brominated flame retardants . The compound's core research value lies in its action as a dioxin-like compound, which means it exerts its toxicity primarily through the stimulation of the aryl hydrocarbon receptor (AhR) . This receptor is a vital transcription factor, and its inappropriate activation can lead to a wide spectrum of biochemical and toxicological responses, making this compound a critical tool for studying the mechanism of dioxin toxicity . Specific research applications include investigating the behavior and impact of brominated dioxins in the environment, studying their toxicokinetics and long-term health effects in mammalian models, and serving as an analytical standard for environmental monitoring and risk assessment . Its presence is regulated under frameworks such as the German Dioxin Ordinance, which sets strict limits on brominated dioxins in products, highlighting its environmental significance . Researchers utilize this congener to explore the structure-activity relationships of AhR agonists and to understand the comparative potency of brominated versus chlorinated dioxins . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

110999-44-5

Molecular Formula

C12H2Br6O2

Molecular Weight

657.6 g/mol

IUPAC Name

1,2,3,4,7,8-hexabromodibenzo-p-dioxin

InChI

InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H

InChI Key

JGZILVYVJLWSIH-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Other CAS No.

110999-44-5

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

HxBDD is often studied as part of environmental monitoring programs due to its classification as a persistent organic pollutant (POP). It is a byproduct of various industrial processes and can accumulate in the environment. Research has shown that HxBDD can be detected in soil, sediment, and biota samples across different ecosystems.

Key findings:

  • HxBDD is frequently found in contaminated sites associated with industrial activities and waste disposal.
  • The compound's persistence in the environment poses risks to both terrestrial and aquatic ecosystems.

Analytical Methods

The detection and quantification of HxBDD are critical for assessing environmental contamination and human exposure. Various analytical techniques are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the separation and identification of dioxin compounds, including HxBDD. It allows for the detection of trace levels in complex matrices such as soil and biological tissues.
  • High-Performance Liquid Chromatography (HPLC) : HPLC is another technique utilized for analyzing HxBDD in environmental samples. Its sensitivity makes it suitable for detecting low concentrations.

Case Study:
A study conducted by Wayman et al. (2011) demonstrated the effectiveness of GC-MS in detecting HxBDD in human serum samples, highlighting its application in biomonitoring efforts .

Human Health Implications

Research indicates that exposure to HxBDD may pose significant health risks. As with other dioxins, it has been associated with various adverse health effects, including:

  • Cancer Risk : Epidemiological studies suggest a correlation between dioxin exposure and increased cancer risk.
  • Reproductive and Developmental Effects : Animal studies indicate that HxBDD may disrupt endocrine function and lead to reproductive issues.

Regulatory Considerations:
The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring dioxin-like compounds due to their potential health impacts. These guidelines include recommended maximum contaminant levels in drinking water and soil remediation goals .

Table 1: Summary of Research Findings on HxBDD

StudyYearFocusKey Findings
Wayman et al.2011Detection MethodsDemonstrated effective detection of HxBDD in human serum using GC-MS .
EPA Report2009Health RisksIdentified potential health risks associated with dioxin exposure, including cancer .
NC State University2002Environmental ImpactAnalyzed the persistence of HxBDD in contaminated sites .

Comparison with Similar Compounds

Brominated Dioxin Isomers

HxBDD has several structural isomers, differing in bromine substitution patterns:

Compound (CAS No.) Bromine Positions Average Concentration in Biosolids (ng/kg dw) Detection Frequency (%) Toxic Equivalency Factor (TEF) Range
1,2,3,4,7,8-HxBDD (110999–44–5) 1,2,3,4,7,8 76 (16–195) 60 0.01–0.3
1,2,3,7,8,9-HxBDD (110999–46–7) 1,2,3,7,8,9 60 (7–116) 40 0.017–0.15
1,2,3,6,7,8-HxBDD (110999–45–6) 1,2,3,6,7,8 Not reported Not reported 0.01–0.3 (estimated)

Key Findings :

  • Toxicity : The TEF range of 1,2,3,4,7,8-HxBDD (0.01–0.3) overlaps with its isomer 1,2,3,7,8,9-HxBDD (0.017–0.15), but the former is more prevalent in biosolids (60% detection frequency vs. 40%) .
  • Environmental Presence : 1,2,3,4,7,8-HxBDD dominates in U.S. biosolids, with annual loads estimated at 0.1–1 kg/year, reflecting its persistence in wastewater treatment byproducts .

Chlorinated Analogues: Hexachlorodibenzo-p-dioxins (HxCDDs)

Chlorinated analogues, such as 1,2,3,4,7,8-HxCDD (CAS 39227–28–6), share structural similarities but differ in halogen type:

Property 1,2,3,4,7,8-HxBDD (Brominated) 1,2,3,4,7,8-HxCDD (Chlorinated)
Molecular Weight ~692 g/mol (estimated) 388.8 g/mol
Boiling Point ~568.6°C (predicted) Not reported
LogP (Lipophilicity) 8.81 (estimated) ~6.5–7.0
Regulatory Priority Tier 1 (sediment) Tier 1 (sediment)

Key Findings :

  • Toxicity : Chlorinated dioxins generally have higher TEFs (e.g., 1,2,3,7,8-HxCDD TEF = 0.1) than brominated counterparts, but brominated compounds may still contribute significantly to total dioxin-like toxicity in environmental matrices .

Mixed Halogenated Dioxins

Compounds like 2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin (CAS 107207-38-5) combine bromine and chlorine substitutions:

Property Value
Molecular Formula C₁₂HBr₆ClO₂
Density 2.69 g/cm³
Boiling Point 568.6°C
Vapor Pressure 2.35 × 10⁻¹² mmHg (25°C)

Key Findings :

  • Mixed halogenation may alter reactivity and environmental partitioning. For example, the addition of chlorine in brominated dioxins can reduce volatility (lower vapor pressure) compared to fully brominated analogues .

Regulatory and Industrial Context

  • EPA Monitoring : HxBDD isomers are prioritized in sediment monitoring due to their persistence and inclusion in the U.S. EPA’s National Sewage Sludge Survey .
  • Industrial Restrictions : Toyota’s banned substances list includes 1,2,3,4,7,8-HxBDD, highlighting its recognition as a hazardous industrial pollutant .

Q & A

Q. How is 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin identified and quantified in environmental samples?

  • Methodological Answer : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for identification and quantification. Isotope dilution techniques using 13C^{13}\text{C}-labeled internal standards (e.g., ED-2534-A-1.2 at 5 µg/mL in nonane/toluene) are critical for minimizing matrix interference and improving precision . Calibration sets (e.g., Method 1613) with congener-specific standards ensure accurate quantification in complex matrices like biosolids or biological tissues .

Q. What are the primary environmental sources and pathways of HxBDD?

  • Methodological Answer : HxBDD is primarily a byproduct of brominated flame retardant degradation and waste incineration. Its presence in biosolids (e.g., EPA sewage sludge surveys) indicates persistence in wastewater treatment systems . Regulatory studies note its inclusion in banned substance lists (e.g., Toyota Manufacturing Standard TMR SAS0126n) due to contamination risks in industrial products . Environmental monitoring should prioritize combustion-related emissions and landfill leachates.

Q. What are the known toxicological mechanisms of HxBDD?

  • Methodological Answer : While direct toxicity data for HxBDD are limited, structural analogs like chlorinated dioxins suggest aryl hydrocarbon receptor (AhR) activation as a primary mechanism. In vitro assays (e.g., luciferase reporter gene systems) can validate AhR binding affinity. Comparative studies with 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin highlight bromine's potential to alter toxicity kinetics due to higher molecular weight and lipophilicity .

Advanced Research Questions

Q. How to design chronic toxicity studies for HxBDD given data gaps?

  • Methodological Answer : Use dose-response models extrapolated from acute studies (e.g., rat LD50_{50} protocols for chlorinated dioxins ). Incorporate subchronic exposure (90-day) to identify target organs, followed by lifetime bioassays. Ensure dosing via oral or inhalation routes aligns with environmental exposure pathways. Toxicokinetic modeling should account for bromine’s impact on half-life and bioaccumulation .

Q. How to resolve contradictions in congener-specific toxicity assessments?

  • Methodological Answer : Apply Toxicity Equivalence Factors (TEFs) calibrated for brominated analogs. For example, compare HxBDD’s potency to 2,3,7,8-Tetrabromodibenzo-p-dioxin using in vitro CYP1A1 induction assays. Congener-specific vapor pressure data (e.g., 1,2,3,4,7,8-HxBDD vs. chlorinated variants) can clarify environmental partitioning discrepancies . Cross-validate findings with regulatory thresholds (e.g., EU restrictions at 60 ppb for HxBDD ).

Q. What advanced techniques optimize HxBDD extraction from complex matrices?

  • Methodological Answer : Use pressurized liquid extraction (PLE) with toluene/acetone (1:1) for solid samples, followed by multi-step cleanup with sulfuric acid-impregnated silica gel and carbon columns. Spike samples with 13C^{13}\text{C}-labeled recovery standards (e.g., ED-2534-A-1.2) to monitor losses during extraction . For water samples, employ solid-phase extraction (SPE) with C18 cartridges and elute with nonane .

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Structural analogs (chlorinated dioxins) provide mechanistic insights but require bromine-specific adjustments .
  • Regulatory and environmental data highlight HxBDD’s persistence and bioaccumulation risks .

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